Research suggests that Dichloromethylvinylsilane can be used as a single-source precursor for depositing β-SiC thin films and nanowires through a technique called Metalorganic Chemical Vapor Deposition (MOCVD). This method involves using volatile organometallic compounds to deposit thin films on various substrates. Dichloromethylvinylsilane, in this context, decomposes at high temperatures, releasing fragments that react and form the desired β-SiC structures.
Studies have explored the use of Dichloromethylvinylsilane in the synthesis of Tris(1-(dichloro(methyl)silyl)ethyl)borane, a novel organoboron compound. This research is focused on understanding the properties and potential applications of new organoboron materials, which could hold promise in various fields, including electronics and optoelectronics [].
Dichloromethylvinylsilane is a chemical compound with the formula C₃H₆Cl₂Si. It is characterized as a colorless to yellowish liquid with a pungent odor. This compound belongs to the class of chlorosilanes, which are silicon-containing compounds where silicon is bonded to chlorine atoms along with organic groups. Dichloromethylvinylsilane is notable for its reactivity, particularly its violent reactions with water, producing hydrochloric acid and flammable hydrogen gas .
The biological activity of dichloromethylvinylsilane is limited and primarily related to its toxicity. Inhalation or skin contact can cause severe irritation and burns. Prolonged exposure may lead to pulmonary edema. Its corrosive nature makes it hazardous in biological settings, necessitating careful handling and protective measures .
Dichloromethylvinylsilane can be synthesized through various methods:
Dichloromethylvinylsilane has several important applications:
Studies on interaction mechanisms involving dichloromethylvinylsilane have shown its propensity for reactions with various nucleophiles and electrophiles. The compound's reactivity allows it to form diverse siloxanes and participate in complex organic transformations. Research indicates that it can react with sulfonamides under oxidative conditions to yield novel heterocycles .
Dichloromethylvinylsilane shares similarities with several other chlorosilanes but has unique properties that distinguish it:
Compound Name | Formula | Key Features |
---|---|---|
Methyl dichlorosilane | C₂H₆Cl₂Si | Used primarily for silicone production; less reactive than dichloromethylvinylsilane. |
Vinyltrichlorosilane | C₂H₃Cl₃Si | More reactive due to three chlorine atoms; used in similar applications but has distinct reactivity patterns. |
Trichlorosilane | SiCl₄ | Highly reactive; used mainly for chemical synthesis rather than polymerization. |
Dichloromethylvinylsilane is unique due to its combination of vinyl and dichloro groups, allowing it to participate in both addition and substitution reactions effectively while also serving as a precursor for more complex siloxanes .
The Wurtz reduction-coupling reaction represents one of the most established methodologies for synthesizing polysilanes from dichlorosilane monomers, including dichloromethylvinylsilane. This heterogeneous polymerization process involves the reaction of dichloroorganosilanes with alkali metals, typically sodium, to form silicon-silicon bonds through a reductive coupling mechanism. The general reaction pathway follows the stoichiometry where two equivalents of sodium react with one equivalent of dichlorosilane to produce the corresponding polysilane and sodium chloride as a byproduct.
The mechanistic understanding of Wurtz-type polymerization has evolved significantly through detailed studies of reaction kinetics and product distributions. Research has demonstrated that the polymerization proceeds through initial metal-halogen exchange, potentially involving radical intermediates, followed by the formation of organometallic species that subsequently react with additional dichlorosilane molecules. The reaction mechanism resembles nucleophilic substitution processes, where the organometallic intermediate acts as a nucleophile attacking the silicon center of another dichlorosilane molecule.
Temperature effects play a crucial role in determining the success and characteristics of Wurtz-type polymerization. Low-temperature conditions, particularly at 65°C, have been shown to produce higher molecular weight polymers with more controlled molecular weight distributions compared to reactions conducted at elevated temperatures. At these moderate temperatures, aryl-substituted dichlorosilanes react rapidly with sodium to produce high molecular weight products, while dialkyl-substituted monomers require the presence of additives such as crown ethers or dipolar solvents to achieve comparable reactivity.
The choice of solvent significantly influences the efficiency and selectivity of Wurtz-type polymerization of dichloromethylvinylsilane. Tetrahydrofuran has emerged as the preferred solvent for such polymerizations, providing far higher yields and generally much narrower product molecular weight distributions compared to high-boiling-point aromatic solvents. The superior performance of tetrahydrofuran is attributed to its ability to sequester sodium ions, thereby stabilizing the anionic chain carriers that propagate the polymerization process.
Studies comparing different aromatic solvents have revealed minimal differences in polymer yields and molecular weights when varying between toluene, tert-butylbenzene, and benzene for dichloroethylphenylsilane polymerization at 65°C. However, the use of anisole as a solvent resulted in lower polymer yields and strongly bimodal molecular weight distributions, suggesting that certain polar aromatic solvents may interfere with the polymerization mechanism or introduce competing reaction pathways.
The bimodal molecular weight distributions commonly observed when reactions are carried out in high-boiling-point aromatic solvents under reflux conditions have been attributed to defect-diffusion-controlled polymerization occurring at the alkali metal surface. This mechanistic insight has led to the recommendation that all polysilane syntheses via Wurtz-type coupling should be conducted in tetrahydrofuran at ambient temperature to achieve optimal results.
Solvent | Temperature (°C) | Yield (%) | Molecular Weight (Mw × 10⁻³) | Polydispersity |
---|---|---|---|---|
Toluene | 65 | 14 | 975 | 2.4 |
Benzene | 65 | 15 | 917 | 2.6 |
Tetrahydrofuran | 25 | 45-75 | 1200-1800 | 1.8-2.2 |
Anisole | 65 | 5 | 1500 (bimodal) | 1.3 |
The electronic and steric properties of substituents on the silicon center profoundly influence the rate and efficiency of Wurtz-type polymerization. Aryl dichlorosilanes demonstrate rapid polymerization kinetics at 65°C, producing high molecular weight polymers, while dialkyl-substituted monomers exhibit significantly slower reaction rates in the absence of activating additives. This reactivity difference stems from the electronic properties of the substituents, where electron-withdrawing groups enhance the electrophilicity of the silicon center, facilitating nucleophilic attack by organometallic intermediates.
For arylalkyl dichlorosilanes, the polymerization rate shows relatively low sensitivity to steric effects but is greatly reduced by the presence of electron-donating substituents on the aromatic ring. This observation supports a mechanism where the electronic properties of the silicon center are more critical than steric accessibility in determining the reaction rate. The vinyl group in dichloromethylvinylsilane provides unique electronic characteristics that influence its polymerization behavior compared to purely alkyl or aryl-substituted analogs.
Research has shown that the controlled nature of low-temperature Wurtz-type polymerization allows for detailed mechanistic studies, where the polymerization exhibits characteristics more consistent with a chain growth process rather than step growth polymerization. At 65°C, substituted dichlorosilanes produce high molecular weight products at low monomer conversions, independent of reagent stoichiometry, supporting the chain growth mechanism hypothesis.
Iridium catalysts have emerged as pivotal tools for achieving anti-Markovnikov selectivity in hydrosilylation reactions involving dichloromethylvinylsilane. The chloro(1,5-cyclooctadiene)iridium(I) dimer ([Ir(COD)Cl]₂) has demonstrated exceptional efficacy in such transformations. Under standard conditions (1.0 mol% catalyst, dichloromethane solvent, room temperature, 30-minute reaction time), this system facilitates the anti-Markovnikov addition of silanes to vinylbenzene derivatives with >99:1 selectivity [1]. The mechanism proceeds via oxidative addition of the silane to the iridium center, followed by alkene insertion and reductive elimination to yield the anti-Markovnikov product.
Key factors influencing selectivity include:
Recent studies have extended this methodology to functionalized silanes, demonstrating compatibility with diverse substrates. For example, reactions with dimethyldivinylsilane yield 1,4-azasilinanes through sequential hydroamination and cyclization [3].
While tetra-$$n$$-butylphosphonium chloride-mediated cyclizations of dichloromethylvinylsilane are not explicitly documented in the reviewed literature, yttrium-based systems offer insights into related processes. Silyl-substituted $$ortho$$-terphenoxide yttrium complexes catalyze the sequential hydroamination/endocyclization of divinylsilanes, producing 1,4-azasilinanes in good yields [3]. This two-step mechanism involves:
The steric profile of the yttrium catalyst (particularly triphenylsilyl-substituted variants) governs reaction efficiency, achieving complete conversion under mild conditions [3]. This suggests that analogous cyclization pathways could be accessible with dichloromethylvinylsilane using tailored catalytic systems.
Transition metals facilitate silicon-carbon bond formation through oxidative addition and insertion mechanisms. Iridium complexes excel in hydrosilylation, while yttrium catalysts enable hydroamination:
Iridium-mediated pathways:
Yttrium-mediated pathways:
Comparative studies indicate that iridium systems favor Si–C bond formation under kinetic control, while yttrium catalysts operate under thermodynamic guidance, enabling divergent product landscapes [1] [3].
Dichloromethylvinylsilane exhibits rapid hydrolysis ($$t_{1/2} < 1$$ minute) to form vinylmethylsilanediol and HCl [2]. This reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism at silicon:
$$
\text{Cl}2\text{Si(CH}3\text{)(CH}2\text{CH}2) + 2\text{H}2\text{O} \rightarrow \text{HO-Si(CH}3\text{)(CH}2\text{CH}2)-OH + 2\text{HCl}
$$
Kinetic competition arises between:
Factors influencing pathway dominance include:
This kinetic dichotomy enables tunable material synthesis—from cross-linked elastomers to discrete siloxane precursors—by modulating reaction conditions.
Flammable;Corrosive;Acute Toxic;Irritant